Niazinin

Description

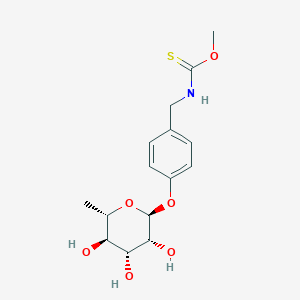

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-methyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6S/c1-8-11(17)12(18)13(19)14(21-8)22-10-5-3-9(4-6-10)7-16-15(23)20-2/h3-6,8,11-14,17-19H,7H2,1-2H3,(H,16,23)/t8-,11-,12+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIAMMQYAZSWRX-CNJBRALLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147821-57-6 | |

| Record name | Niazinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Niazinin: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niazinin, a thiocarbamate glycoside first identified in Moringa oleifera, has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. It details the experimental protocols for its extraction and characterization, presents quantitative data on its biological efficacy, and explores its potential mechanisms of action through various signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound.

Introduction

Moringa oleifera, often referred to as the "drumstick tree," is a plant renowned for its rich nutritional and medicinal properties. Various parts of the plant have been used in traditional medicine to treat a wide range of ailments. Phytochemical analysis of Moringa oleifera has led to the discovery of a unique class of compounds, the thiocarbamate and carbamate glycosides. Among these, this compound A and this compound B, along with related compounds like niazimicin and niaziminin, have been identified as potent bioactive molecules. These compounds are distinguished as being the first naturally occurring thiocarbamates.

This compound has demonstrated a spectrum of pharmacological activities, including hypotensive, anti-inflammatory, antileishmanial, and neuroprotective effects. Its potential to modulate key biological pathways makes it a compelling candidate for further investigation in drug discovery and development.

Discovery and Initial Characterization

The discovery of this compound was the result of bioassay-guided fractionation of an ethanolic extract of fresh Moringa oleifera leaves. This process, which involves separating a complex mixture into fractions and testing each for biological activity, led to the isolation of novel hypotensive agents, including this compound A and this compound B.

The structural elucidation of these compounds was achieved through a combination of spectroscopic techniques, including 2D NMR and mass spectrometry, as well as chemical methods.

Experimental Protocols

The following protocols are based on established methodologies for the isolation and characterization of thiocarbamate glycosides from Moringa oleifera. While the primary example here is for the related compound niazimicin, the principles are directly applicable to the isolation of this compound.

Extraction and Fractionation

A robust method for obtaining a crude extract enriched with this compound and related compounds involves the following steps:

-

Maceration: Dried and powdered Moringa oleifera leaves (e.g., 600 g) are exhaustively extracted with 70% ethanol at room temperature. This process is typically repeated in three cycles, each lasting for an average of five days, to ensure maximum extraction of bioactive compounds.

-

Solvent Evaporation: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C. This yields a semi-solid residue.

-

Liquid-Liquid Fractionation: The dried residue is suspended in distilled water and subjected to successive liquid-liquid partitioning with solvents of increasing polarity. This typically involves sequential extraction with petroleum ether, methylene chloride, ethyl acetate, and n-butanol. The this compound-containing fraction is identified through bioassay or analytical monitoring.

Caption: Workflow for the extraction and purification of this compound.

Chromatographic Purification

Further purification of the this compound-containing fraction is achieved using column chromatography:

-

Column Preparation: A silica gel column is prepared using a suitable solvent system, such as a gradient of chloroform and methanol.

-

Elution: The enriched fraction is loaded onto the column and eluted with a gradient of increasing polarity. For instance, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Fraction Collection and Monitoring: Fractions are collected and monitored using Thin Layer Chromatography (TLC) to identify those containing the pure compound.

Analytical Characterization

The structure and purity of the isolated this compound are confirmed using modern analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the quantitative analysis of this compound. A typical setup might involve a C18 column with a mobile phase consisting of an acetonitrile and phosphate buffer mixture. Detection is commonly performed using a UV detector at around 220 nm.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for elucidating the detailed chemical structure of this compound, including the stereochemistry of the glycosidic linkage.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds from Moringa oleifera.

| Compound | Plant Part | Method | Yield/Content | Reference |

| Niazimicin | Seeds | UPLC-MS/MS | 620 mg% ± 3.2% | |

| Niazimicin | Leaves | UPLC-MS/MS | Double the amount in leaves | |

| Niaziridin | Leaves | HPLC | 0.015% | |

| Niaziridin | Pods | HPLC | 0.039% | |

| Niazirin | Leaves | HPLC | 0.038% | |

| Niazirin | Pods | HPLC | 0.033% | |

| Ethanolic Extract | Leaves | Maceration | 32.2% | |

| Aqueous Extract | Leaves | Maceration | 24.8% |

| Activity | Compound | Assay | IC50 / Effect | Reference |

| Antileishmanial | This compound | Leishmania donovani promastigotes | 5.25 µM | |

| Cytotoxicity | This compound | - | CC50 of 31.6 µM | |

| Hypotensive | This compound A, B, Niazimicin | Anesthetized rats | Hypotensive and bradycardiac effects at 1-10 mg/kg | |

| Anti-inflammatory | This compound A | In-silico docking | Docking scores of -7 & -6.11 kcal/mol for VEGF-1 & AURKA |

Biological Activities and Signaling Pathways

This compound and its related compounds exhibit a range of biological activities, suggesting their potential as therapeutic agents.

Hypotensive Activity

This compound A, this compound B, and niazimicin have been shown to produce hypotensive and bradycardiac effects in anesthetized rats. The proposed mechanism for this activity is a direct depressant action on the cardiovascular system.

Caption: Proposed mechanism of this compound's hypotensive action.

Anti-inflammatory Activity

In-silico molecular docking studies suggest that this compound A has the potential to act as an anti-inflammatory agent by inhibiting Vascular Endothelial Growth Factor-1 (VEGF-1) and Aurora Kinase A (AURKA), which are proinflammatory factors in proliferation. While direct experimental validation of the specific signaling pathways for this compound is ongoing, studies on other compounds from Moringa oleifera and related molecules suggest the involvement of key inflammatory pathways such as NF-κB and MAPK.

-

NF-κB Signaling Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also involved in inflammation. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines.

Caption: Hypothesized anti-inflammatory signaling pathways of this compound.

Antileishmanial Activity

This compound has demonstrated promising activity against Leishmania donovani promastigotes, with an IC50 value of 5.25 µM. This suggests its potential as a lead compound for the development of new treatments for leishmaniasis.

Neuroprotective Activity

The related compound niazimicin has been shown to have neuroprotective effects, suggesting that this compound may also possess similar properties.

Conclusion and Future Directions

This compound, a thiocarbamate glycoside from Moringa oleifera, represents a promising natural product with a diverse range of biological activities. The methodologies for its isolation and characterization are well-established, providing a solid foundation for further research. While its hypotensive and antileishmanial activities are supported by in-vitro and in-vivo data, further studies are required to fully elucidate its mechanisms of action, particularly the specific signaling pathways involved in its anti-inflammatory effects. Future research should focus on:

-

Quantitative Yield Optimization: Developing extraction and purification protocols to maximize the yield of this compound from Moringa oleifera.

-

Mechanism of Action Studies: Conducting in-depth in-vitro and in-vivo studies to experimentally validate the signaling pathways modulated by this compound.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity of this compound to assess its drug-like properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify key structural features responsible for its biological activities and to develop more potent and selective compounds.

The continued investigation of this compound holds significant promise for the development of new therapeutic agents for a variety of diseases.

Unraveling the Molecular Architecture of Niazinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of Niazinin, a thiocarbamate glycoside isolated from Moringa oleifera. First reported by Faizi and colleagues in 1992, the determination of this compound's complex structure was a significant advancement, identifying it as one of the first naturally occurring thiocarbamates.[1][2][3] This document synthesizes the key experimental methodologies and spectroscopic data that were instrumental in deciphering the molecular framework of this compound A and related compounds.

Isolation of this compound

This compound A and its analogs are typically isolated from the ethanolic extract of fresh leaves of Moringa oleifera. The process employs a bioassay-guided fractionation approach, leveraging the hypotensive properties of these compounds to direct the separation.[1][3]

Experimental Protocol:

A general protocol for the isolation of this compound and its related compounds is as follows:

-

Extraction: Fresh leaves of Moringa oleifera are repeatedly extracted with 95% ethanol at room temperature. The combined ethanolic extracts are then concentrated under reduced pressure to yield a viscous, dark green residue.

-

Solvent Partitioning: The crude extract is partitioned between ethyl acetate and water. The aqueous phase, containing the glycosidic compounds, is further partitioned with n-butanol.

-

Chromatographic Separation: The n-butanol soluble fraction, which shows significant hypotensive activity, is subjected to a series of chromatographic techniques. This typically involves:

-

Vacuum Liquid Chromatography (VLC): Initial fractionation of the n-butanol extract is performed on a silica gel column using a gradient elution system, often starting with chloroform and gradually increasing the polarity with methanol.

-

Flash Column Chromatography: Active fractions from VLC are further purified by flash chromatography on silica gel, employing solvent systems such as chloroform-methanol mixtures.

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound A and B is achieved using preparative or semi-preparative HPLC, often on a C18 reversed-phase column with a mobile phase of methanol and water.[1]

-

Spectroscopic Analysis and Structure Elucidation

The determination of the chemical structure of this compound A was accomplished through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2][4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) was crucial in determining the molecular formula of this compound A as C₁₅H₂₁NO₆S.[1] Electron Impact Mass Spectrometry (EI-MS) provided valuable information about the fragmentation pattern, aiding in the identification of key structural motifs.

Table 1: Mass Spectrometry Data for this compound A and Related Compounds

| Compound | Molecular Formula | Molecular Weight (Da) | Key Mass Fragments (m/z) |

| This compound A | C₁₅H₂₁NO₆S | 343.1089 | Data not fully available in reviewed literature |

| Niazimicin * | C₁₆H₂₃NO₆S | 357.1246 | 358 [M+H]⁺, 253, 212, 106 |

*Niazimicin is a closely related thiocarbamate from Moringa oleifera, and its fragmentation is reported to be strikingly similar to that of this compound.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy, along with two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), were instrumental in assembling the final structure of this compound A.[1] The NMR data for the closely related compound, Niazimicin, is presented below as a reference due to the limited availability of the specific data for this compound A in the reviewed literature. The structural similarities suggest that the chemical shifts and coupling constants would be very comparable.

Table 2: ¹H NMR Spectroscopic Data for Niazimicin (as a proxy for this compound A) in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 7.29 | d | 8.5 |

| H-3, H-5 | 7.18 | d | 8.5 |

| H-7 | 4.65 | s | - |

| H-1' | 5.35 | d | 1.5 |

| H-2' | 4.15 | dd | 3.5, 1.5 |

| H-3' | 3.80 | dd | 9.5, 3.5 |

| H-4' | 3.45 | t | 9.5 |

| H-5' | 3.90 | dq | 9.5, 6.0 |

| H-6' | 1.20 | d | 6.0 |

| OCH₂CH₃ | 4.30 | q | 7.0 |

| OCH₂CH₃ | 1.35 | t | 7.0 |

Table 3: ¹³C NMR Spectroscopic Data for Niazimicin (as a proxy for this compound A) in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 134.5 |

| C-2, C-6 | 129.5 |

| C-3, C-5 | 116.8 |

| C-4 | 157.0 |

| C-7 | 45.0 |

| C=S | 190.0 |

| C-1' | 99.0 |

| C-2' | 71.0 |

| C-3' | 71.5 |

| C-4' | 73.0 |

| C-5' | 69.5 |

| C-6' | 18.0 |

| OCH₂CH₃ | 65.0 |

| OCH₂CH₃ | 14.5 |

Experimental Workflows and Logical Relationships

The logical workflow for the structure elucidation of this compound is a systematic process that integrates isolation and spectroscopic analysis.

The structural elucidation process relies on the logical interpretation of data from various spectroscopic techniques.

Conclusion

The structural elucidation of this compound A from Moringa oleifera stands as a classic example of natural product chemistry, showcasing the power of a systematic isolation strategy coupled with comprehensive spectroscopic analysis. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working on the characterization of novel bioactive compounds and the development of new therapeutic agents. The unique thiocarbamate glycoside structure of this compound continues to be of interest for its potential pharmacological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and structure elucidation of novel hypotensive agents, this compound A, this compound B, niazimicin and niaziminin A + B from Moringa oleifera: the first naturally occurring thiocarbamates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Novel hypotensive agents, niazimin A, niazimin B, Niazicin A and Niazicin B from Moringa oleifera: isolation of first naturally occurring carbamates | Semantic Scholar [semanticscholar.org]

- 5. Novel UPLC-MS/MS method for standardization of niazimicin content in edible seeds and leaves of Moringa oleifera Lam - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Niazinin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Niazinin is a thiocarbamate glycoside isolated from Moringa oleifera, a plant renowned for its extensive use in traditional medicine and its rich profile of bioactive compounds.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro mechanism of action, drawing from available experimental data and computational studies. While research specifically isolating this compound's effects is still emerging, this document synthesizes findings on its direct bioactivities and those of closely related compounds from Moringa oleifera to present a holistic view for research and development professionals.

Core Mechanisms of Action

Current in vitro and in silico research points to several potential mechanisms of action for this compound and its analogs, primarily in the realms of antiparasitic, anti-proliferative, and anti-inflammatory activities.

Antileishmanial Activity

This compound has demonstrated direct and potent activity against Leishmania parasites. Experimental data has identified a significant inhibitory effect on the growth of this protozoan parasite in vitro.[1] The compound is cytotoxic to the parasite at a much lower concentration than it is to mammalian cells, suggesting a favorable therapeutic window.[1]

Putative Anti-Proliferative and Anti-Angiogenic Activity

In silico studies have elucidated a potential mechanism for the anti-proliferative effects of this compound A, a closely related variant.[2] Molecular docking simulations predict that this compound A can effectively bind to and inhibit key proteins involved in cancer progression: Vascular Endothelial Growth Factor Receptor 1 (VEGF-1) and Aurora Kinase A (AURKA).[2][3]

-

VEGF-1 Inhibition: By binding to VEGF-1, this compound A may disrupt the signaling pathway that leads to angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[2]

-

AURKA Inhibition: Aurora Kinase A is a crucial regulator of mitosis. Its inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells.[2][4]

Inhibition of Epstein-Barr Virus (EBV) Activation

A study focusing on thiocarbamates from Moringa oleifera identified a related compound, Niaziminin, as a potent inhibitor of tumor promoter-induced Epstein-Barr virus (EBV) activation in Raji cells.[5] This finding is significant as EBV is linked to several types of cancer.[6] The research highlighted a strict structure-activity relationship, noting that the acetoxy group at the 4'-position was indispensable for this inhibitory activity, a structural feature relevant to the this compound family of compounds.[5]

Potential Anti-Inflammatory Activity

While direct in vitro studies on this compound's anti-inflammatory mechanism are limited, compounds from Moringa oleifera are widely reported to possess anti-inflammatory properties.[7][8][9] The primary proposed mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] By inhibiting NF-κB activation, these compounds can downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, key mediators of the inflammatory response.[7][10]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and its analogs from in vitro and in silico studies.

Table 1: In Vitro Cytotoxicity and Antileishmanial Activity of this compound

| Compound | Target Organism/Cell Line | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| This compound | Leishmania spp. | IC₅₀ | 5.25 | [1] |

| This compound | Mammalian Cells | CC₅₀ | 31.6 | [1] |

IC₅₀: Half maximal inhibitory concentration. CC₅₀: Half maximal cytotoxic concentration.

Table 2: In Silico Molecular Docking Scores for this compound A

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Activity | Reference |

|---|---|---|---|---|

| This compound A | VEGF-1 | -7.0 | Anti-angiogenic | [2] |

| This compound A | AURKA | -6.11 | Anti-proliferative | [2] |

Lower docking scores indicate a higher predicted binding affinity.

Signaling Pathways and Experimental Workflows

Visual representations of the key mechanisms and experimental procedures are provided below to facilitate a clearer understanding.

Caption: Predicted inhibition of VEGF-1 and AURKA by this compound A.

Caption: Workflow for in vitro antileishmanial and cytotoxicity screening.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Detailed Experimental Protocols

Antileishmanial Activity Assay (IC₅₀ Determination)

This protocol is a standard method for assessing the in vitro activity of a compound against Leishmania promastigotes.[11][12]

-

Cell Culture: Leishmania spp. promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum (FBS) at 25°C until they reach the mid-logarithmic growth phase.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in the culture medium.

-

Assay Procedure:

-

Promastigotes are seeded into a 96-well microtiter plate at a density of approximately 1 x 10⁶ cells/mL.

-

Varying concentrations of the prepared this compound dilutions are added to the wells. A solvent control (DMSO) and a negative control (medium only) are included.

-

The plate is incubated at 25°C for 72 hours.

-

-

Viability Assessment (Resazurin Method):

-

Following incubation, a resazurin solution is added to each well.

-

The plate is incubated for another 4-24 hours. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

-

Fluorescence or absorbance is measured using a plate reader.

-

-

Data Analysis: The percentage of growth inhibition is calculated relative to the solvent control. The IC₅₀ value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.[11]

Cytotoxicity Assay (CC₅₀ Determination using MTT)

This protocol determines the concentration of a compound that is toxic to 50% of a mammalian cell population, often macrophages for antileishmanial studies.[13][14]

-

Cell Culture: A mammalian cell line (e.g., J774A.1 macrophages) is cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Assay Procedure:

-

Cells are seeded into a 96-well plate and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

The plate is incubated for 48 hours at 37°C with 5% CO₂.

-

-

MTT Assay:

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for 3-4 hours.[15]

-

Mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding insoluble purple formazan crystals.

-

A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured on a spectrophotometer, typically at 570 nm.

-

-

Data Analysis: Cell viability is calculated as a percentage relative to the solvent control. The CC₅₀ is determined from the dose-response curve. The Selectivity Index (SI = CC₅₀/IC₅₀) is then calculated to assess the compound's specificity for the parasite.[11]

In Silico Molecular Docking

This protocol outlines the general steps for predicting the binding affinity of a ligand (this compound A) to a target protein (e.g., VEGF-1) using software like AutoDock.[2][16][17]

-

Preparation of Receptor and Ligand:

-

The 3D structure of the target protein (receptor) is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed.

-

Polar hydrogens and partial charges (e.g., Gasteiger charges) are added to the receptor. The file is saved in the required PDBQT format.

-

The 3D structure of this compound A (ligand) is generated and optimized. Torsional bonds are defined to allow for flexibility during docking. The file is also saved in PDBQT format.

-

-

Grid Box Generation: A 3D grid box is defined around the active site of the receptor. This grid is where the docking algorithm will explore possible binding poses for the ligand.

-

Docking Simulation: The docking process is initiated using a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[16] The software systematically explores different conformations of the ligand within the grid box, calculating the binding energy for each pose.

-

Analysis of Results: The results are ranked based on the calculated binding free energy (docking score). The pose with the lowest energy is considered the most favorable binding mode. Interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are analyzed to understand the binding mechanism.

Inhibition of EBV Activation Assay

This protocol is used to screen for compounds that can prevent the reactivation of the Epstein-Barr virus from its latent state.[5][6]

-

Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured in RPMI-1640 medium with 10% FBS.

-

Assay Procedure:

-

Raji cells are seeded in a 24-well plate.

-

The cells are pre-treated with various concentrations of the test compound (e.g., Niaziminin) for a short period (e.g., 30 minutes).

-

A tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) and sodium butyrate are added to induce the EBV lytic cycle.

-

The cells are incubated for 48 hours.

-

-

Detection of EBV Activation:

-

The cells are harvested, washed, and smeared onto slides.

-

The expression of EBV Early Antigen (EBV-EA), a marker of lytic cycle activation, is detected using indirect immunofluorescence. This involves using a primary antibody from a high-titer EBV-positive patient serum and a secondary FITC-conjugated anti-human IgG antibody.

-

-

Data Analysis: The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibition rate is calculated relative to the promoter-treated control.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. saudijournals.com [saudijournals.com]

- 3. In-Silico Validation of this compound-A Against Proinflammatory Mediator: Anti-Proliferative Potential | Scholars Middle East Publishers [saudijournals.com]

- 4. Targeting aurora kinase a (AURKA) in cancer: molecular docking and dynamic simulations of potential AURKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Niaziminin, a thiocarbamate from the leaves of Moringa oleifera, holds a strict structural requirement for inhibition of tumor-promoter-induced Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bioactive Compounds in Moringa oleifera: Mechanisms of Action, Focus on Their Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant, Anti-Inflammatory and Anti-Apoptotic Activities of Nesfatin-1: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium [medium.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niazinin, a thiocarbamate glycoside derived from Moringa oleifera, and its related compounds have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of this compound and other thiocarbamates, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Quantitative Data on Biological Activities

The biological activities of this compound and related thiocarbamates have been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of their potency and selectivity.

Table 1: Antileishmanial and Cytotoxic Activities of this compound

| Compound | Activity | Cell Line/Organism | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | Antileishmanial | Leishmania spp. | 5.25 | - | - | [1] |

| This compound | Cytotoxicity | Mammalian cells | - | 31.6 | 6.02 | [1] |

Table 2: Anti-proliferative and Pro-inflammatory Mediator Inhibition by this compound-A (In Silico Data)

| Compound | Target | Docking Score (kcal/mol) | Reference |

| This compound-A | VEGF-1 | -7 | [2] |

| This compound-A | AURKA | -6.11 | [2] |

Table 3: Hypotensive Activity of Thiocarbamates from Moringa oleifera

| Compound | Activity | Experimental Model | Dosage | Effect | Reference |

| Thiocarbamate Glycosides | Hypotensive | Not Specified | Not Specified | Demonstrated hypotensive activity | [3] |

Key Signaling Pathways

The biological effects of this compound and related thiocarbamates are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the currently understood and proposed mechanisms of action.

Niazimicin's Proposed Neuroprotective Signaling Pathway

Caption: Proposed mechanism of niazimicin-mediated neuroprotection.

Thiocarbamate (PDTC) Inhibition of the NF-κB Signaling Pathway

Caption: PDTC inhibits NF-κB activation by preventing IκB degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for key experiments cited in the literature concerning this compound and related thiocarbamates.

In Vitro Antileishmanial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against Leishmania promastigotes and the 50% cytotoxic concentration (CC50) against mammalian cells.

Materials:

-

Leishmania spp. promastigotes

-

Mammalian cell line (e.g., J774A.1 macrophages)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Resazurin solution

-

96-well microtiter plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Promastigote Assay (IC50):

-

Seed Leishmania promastigotes in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C) for 72 hours.

-

Add resazurin solution to each well and incubate for another 2-4 hours.

-

Measure the fluorescence or absorbance using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control[4][5].

-

-

Cytotoxicity Assay (CC50):

-

Seed mammalian cells (e.g., J774A.1 macrophages) in a 96-well plate at a suitable density.

-

Allow the cells to adhere overnight.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plate at 37°C with 5% CO2 for 24-48 hours.

-

Perform a cell viability assay, such as the MTT or resazurin assay.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control[4][5].

-

-

Selectivity Index (SI) Calculation:

-

Calculate the SI by dividing the CC50 value by the IC50 value (SI = CC50 / IC50)[4]. A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells.

-

In Vitro Anti-Inflammatory Activity Assay (Egg Albumin Denaturation Assay)

Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.

Materials:

-

Fresh hen's egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Test compound

-

Aspirin (as a standard drug)

-

Spectrophotometer

Procedure:

-

Prepare a 0.2% solution of egg albumin in PBS.

-

Prepare various concentrations of the test compound and the standard drug.

-

Mix 0.2 mL of egg albumin solution with 2.8 mL of the test compound/standard drug solution at different concentrations.

-

Incubate the mixture at 37°C for 15 minutes.

-

Induce denaturation by heating the mixture at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

In Vitro Cytotoxicity Assays (MTT and LDH Assays)

Objective: To evaluate the cytotoxic effects of a compound on a cell line.

MTT Assay Protocol:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

LDH Assay Protocol:

-

Plate and treat cells as described in the MTT protocol.

-

After the incubation period, centrifuge the plate to pellet the cells.

-

Carefully transfer a portion of the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature, protected from light.

-

Add a stop solution (if provided in the kit).

-

Measure the absorbance at the recommended wavelength.

-

Cytotoxicity is calculated based on the amount of LDH released into the medium.

Molecular Docking Studies Protocol

Objective: To predict the binding affinity and interaction of a ligand (e.g., this compound-A) with a target protein in silico.

General Workflow:

-

Ligand Preparation:

-

Obtain the 2D or 3D structure of the ligand.

-

Optimize the ligand's geometry and assign appropriate charges using computational chemistry software.

-

-

Protein Preparation:

-

Retrieve the 3D structure of the target protein from a database (e.g., Protein Data Bank).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the docking poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein to understand the binding mechanism.

-

Conclusion

This compound and related thiocarbamates represent a promising class of natural products with a wide spectrum of biological activities. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development. The elucidation of their mechanisms of action, particularly their influence on key signaling pathways such as NF-κB, opens new avenues for the design of targeted therapies for a variety of diseases, including infectious diseases, inflammatory disorders, and neurodegenerative conditions. Future studies should focus on more extensive in vivo efficacy and safety evaluations, as well as detailed investigations into the structure-activity relationships of these fascinating molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. saudijournals.com [saudijournals.com]

- 3. Fully acetylated carbamate and hypotensive thiocarbamate glycosides from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Initial Screening of Niazinin and Related Moringa oleifera Compounds for Anticancer Properties: A Technical Guide

Disclaimer: Direct experimental data on the anticancer properties of the isolated compound Niazinin is limited in publicly available scientific literature. The majority of current research focuses on in-silico (computational) studies of this compound A and the broader anticancer activities of extracts from Moringa oleifera, the plant from which this compound is derived. This guide provides a comprehensive overview of the existing research on Moringa oleifera and its constituents, including this compound-related compounds, to serve as a proxy for an initial screening assessment.

Introduction

Moringa oleifera, often referred to as the "miracle tree," is a plant rich in a variety of bioactive compounds, including thiocarbamates, isothiocyanates, flavonoids, and phenolic acids. Among these are this compound, Niazimicin, and Niazirin, which are thought to contribute to the plant's medicinal properties.[1][2] Preliminary studies, primarily with crude extracts of Moringa oleifera and some of its isolated compounds, have suggested potential anticancer activities, including the ability to suppress the development of cancer cells.[3][4] This technical guide will synthesize the available data on the initial screening of Moringa oleifera extracts and its constituents for their anticancer properties, with a focus on in vitro and in vivo findings, experimental methodologies, and implicated signaling pathways.

In-Silico Analysis of this compound A

A notable in-silico study investigated the anti-proliferative potential of this compound A through molecular docking.[5] The study predicted that this compound A could exhibit inhibitory effects on key proteins involved in cancer progression, specifically Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1) and Aurora Kinase A (AURKA).[5] The docking scores, which indicate the binding affinity of this compound A to these protein targets, are summarized in the table below.

| Target Protein | Ligand | Docking Score (kcal/mol) |

| VEGFR-1 | This compound A | -7.0 |

| AURKA | This compound A | -6.11 |

| Table 1: Molecular Docking Scores of this compound A with Cancer-Related Protein Targets.[5] |

These computational findings suggest that this compound A may interfere with angiogenesis and cell cycle regulation, warranting further experimental validation.[5]

In Vitro Cytotoxicity of Moringa oleifera Extracts

Various studies have evaluated the cytotoxic effects of Moringa oleifera extracts on a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been a key metric in these assessments.

| Cancer Cell Line | Extract Type | IC50 Value | Reference |

| Human Myeloma (U266B1) | Methanol | 0.32 µg/mL | [6] |

| Cervical Cancer (HeLa) | Aqueous | 70 µg/mL | [6] |

| Lung Cancer (A549) | Water Soluble | 166.7 µg/mL | [6] |

| Breast Cancer (T-47D) | Methanol | 45.33 ± 5.2 µg/mL | [7] |

| Breast Cancer (MDA-MB-231) | Methanol | 24.44 ± 3 µg/mL | [7] |

| Table 2: In Vitro Cytotoxicity (IC50) of Moringa oleifera Leaf Extracts on Various Cancer Cell Lines. |

These results indicate that extracts from Moringa oleifera can inhibit the proliferation of cancer cells in a dose-dependent manner.[6][7] The methanolic extracts appear to be particularly potent against breast cancer cell lines.[7]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the Moringa oleifera extract or isolated compound (e.g., this compound, if available) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.

Protocol:

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

Research on Moringa oleifera extracts and its constituents suggests that their anticancer effects are mediated through the modulation of several key signaling pathways.

Induction of Apoptosis

Moringa oleifera extracts have been shown to induce apoptosis (programmed cell death) in cancer cells.[8][9] This is a crucial mechanism for eliminating cancerous cells. The process often involves the generation of reactive oxygen species (ROS), leading to DNA fragmentation and the activation of caspases, which are key executioner proteins in the apoptotic cascade.[9]

Cell Cycle Arrest

Some studies have indicated that Moringa oleifera extracts can cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. For instance, methanolic extracts have been observed to induce G2/M phase arrest in breast cancer cells.[7]

Anti-Angiogenic Potential

The in-silico analysis of this compound A suggests a potential anti-angiogenic mechanism through the inhibition of VEGFR-1.[5] Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. By blocking VEGFR-1, this compound A may disrupt the signaling cascade that promotes the development of a blood supply to the tumor.

In Vivo Studies

While in vitro studies provide valuable initial screening data, in vivo studies are crucial for assessing the efficacy and safety of potential anticancer agents in a living organism. Some studies have investigated the effects of Moringa oleifera extracts in animal models.

For instance, one study on a B16F10 mouse melanoma model found that oral administration of hydromethanolic and methanolic extracts of Moringa oleifera fruits and leaves at a dose of 500 mg/kg for 15 days resulted in a significant delay in tumor growth.[10] The methanolic fruit extract showed a more effective regression of tumors compared to other extracts.[10]

Conclusion

The initial screening of compounds from Moringa oleifera, including the conceptual basis for this compound's activity, reveals a promising landscape for anticancer drug discovery. While direct experimental evidence for this compound is still emerging, the broader research on Moringa oleifera extracts demonstrates significant cytotoxic, pro-apoptotic, and anti-proliferative effects across various cancer cell lines. The in-silico data for this compound A further points towards specific molecular targets that are critical in cancer progression. Future research should focus on the isolation and rigorous experimental evaluation of this compound and its related compounds to validate these preliminary findings and elucidate their precise mechanisms of action. Such studies will be instrumental in determining their potential as viable candidates for further preclinical and clinical development.

References

- 1. espublisher.com [espublisher.com]

- 2. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Moringa: 15 possible benefits, side effects, and risks [medicalnewstoday.com]

- 4. Moringa oleifera: A Review on the Antiproliferative Potential in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. saudijournals.com [saudijournals.com]

- 6. The In Vitro and In Vivo Anticancer Properties of Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Cancer and Medicinal Potentials of Moringa Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiproliferation and induction of apoptosis by Moringa oleifera leaf extract on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

Niazinin: A Technical Guide to its Role in Modulating Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niazinin, a thiocarbamate glycoside derived from Moringa oleifera, is emerging as a compound of significant interest in the field of inflammation research and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating key inflammatory pathways. While direct quantitative data on this compound is still being established, this document synthesizes available information on closely related isothiocyanates from Moringa oleifera to present a detailed picture of its potential mechanisms of action. This guide covers the inhibition of pro-inflammatory enzymes, the modulation of critical signaling cascades including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways. Detailed experimental protocols for assessing these activities and quantitative data from related compounds are provided to support further research and development efforts.

Introduction

This compound is a naturally occurring thiocarbamate glycoside found in the leaves of the Moringa oleifera plant. Moringa oleifera, often referred to as the "miracle tree," has a long history of use in traditional medicine for treating a variety of ailments, many of which are associated with inflammation. The anti-inflammatory properties of Moringa extracts are attributed to a rich profile of bioactive compounds, including flavonoids, phenolic acids, and a unique class of isothiocyanates, to which this compound belongs.

The chemical structure of this compound, characterized by a thiocarbamate group linked to a rhamnose sugar moiety, distinguishes it from the more commonly studied isothiocyanates like sulforaphane. It is hypothesized that this structure contributes to its stability and bioavailability, making it a compelling candidate for therapeutic development. This guide will delve into the molecular mechanisms by which this compound and related Moringa isothiocyanates are believed to exert their anti-inflammatory effects.

Modulation of Key Inflammatory Pathways

The anti-inflammatory activity of this compound and related Moringa isothiocyanates is thought to be mediated through their interaction with multiple signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on Moringa isothiocyanates have demonstrated their ability to inhibit the NF-κB pathway. This inhibition is primarily achieved by preventing the degradation of the inhibitor of κBα (IκBα), which otherwise releases the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate gene transcription. By stabilizing IκBα, Moringa isothiocyanates effectively block the nuclear translocation and DNA binding of NF-κB.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes pathways like ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Evidence suggests that Moringa isothiocyanates can modulate MAPK signaling. Specifically, they have been shown to inhibit the phosphorylation of key kinases in these pathways, thereby downregulating the expression of downstream inflammatory targets such as COX-2 and iNOS.

Interaction with the JAK-STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is critical for signaling initiated by cytokines and growth factors. Dysregulation of this pathway is implicated in a variety of inflammatory diseases. Studies on Moringa extracts and their constituents have indicated a modulatory effect on the JAK-STAT pathway. It is proposed that these compounds can interfere with the phosphorylation of STAT proteins, which is a critical step for their dimerization, nuclear translocation, and subsequent activation of target gene expression.

Quantitative Data on Anti-inflammatory Activity

While specific quantitative data for this compound's anti-inflammatory activity is limited, studies on structurally related isothiocyanates from Moringa oleifera provide valuable insights into its potential potency. The following tables summarize the available data.

Table 1: Inhibition of Pro-inflammatory Markers by Moringa Isothiocyanates

| Compound | Marker | Assay System | IC50 Value (µM) | Reference |

| 4-[(2'-O-acetyl-α-L-rhamnosyloxy)benzyl]isothiocyanate (RBITC) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 0.96 ± 0.23 | |

| 4-[(α-L-rhamnosyloxy)benzyl]isothiocyanate | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 14.43 | |

| 4-[(4'-O-acetyl-α-L-rhamnosyloxy)benzyl]isothiocyanate | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 2.71 |

Disclaimer: The data presented above is for isothiocyanates structurally related to this compound and should be considered indicative of potential activity. Further studies are required to determine the specific IC50 values for this compound.

Table 2: Qualitative Effects of Moringa Isothiocyanates on Inflammatory Mediators

| Compound/Extract | Target | Effect | Cell/Animal Model | Reference |

| Moringa Isothiocyanates | iNOS, IL-1β | Decreased gene expression | RAW 264.7 macrophages | |

| Moringa Isothiocyanates | TNF-α | Decreased production | RAW 264.7 macrophages | |

| Moringin (a Moringa isothiocyanate) | NF-κB | Inhibited nuclear translocation | SH-SY5Y cells | |

| Moringa Seed Extract | IL-1β, IL-6 | Decreased gene expression | RAW 264.7 macrophages | |

| Moringa Alkaloid Extract | JAK2/STAT3 | Decreased phosphorylation | A549 cells |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of compounds like this compound.

NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol describes a method to quantify the inhibition of NF-κB activation using a luciferase reporter gene assay.

Methodology:

-

Cell Culture: Maintain a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter. Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 1-2 hours.

-

Inflammatory Stimulation: Prepare a solution of an inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) in cell culture medium. Add the stimulus to the wells containing the cells and this compound. Include positive (stimulus only) and negative (vehicle only) controls.

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

-

Cell Lysis and Luciferase Assay: Lyse the cells using a suitable lysis buffer. Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., protein concentration or a viability assay). Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.

COX-2 and Lipoxygenase Inhibition Assays

These protocols outline methods to determine the direct inhibitory effect of this compound on the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes.

Methodology (COX-2 Inhibition):

-

Enzyme and Substrate Preparation: Use a commercially available COX-2 inhibitor screening assay kit. Prepare the reaction buffer, heme, COX-2 enzyme, and arachidonic acid substrate according to the kit's instructions.

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent.

-

Assay Procedure: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and this compound solution. Incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: Measure the product formation over time using a plate reader at the appropriate wavelength for the detection method used in the kit (e.g., colorimetric or fluorometric).

-

Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the percentage of COX-2 inhibition relative to the vehicle control and calculate the IC50 value.

Methodology (Lipoxygenase Inhibition):

-

Enzyme and Substrate Preparation: Use soybean lipoxygenase as the enzyme source. Prepare a solution of the enzyme in a suitable buffer (e.g., borate buffer, pH 9.0). Prepare a solution of the substrate, linoleic acid.

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Assay Procedure: In a quartz cuvette, mix the buffer, lipoxygenase enzyme, and this compound solution. Incubate for a few minutes.

-

Reaction Initiation: Start the reaction by adding the linoleic acid substrate.

-

Detection: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Determine the percentage of lipoxygenase inhibition and the IC50 value.

Cytokine Production Assay (ELISA)

This protocol details the measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) production from immune cells.

Methodology:

-

Cell Culture and Plating: Culture immune cells such as RAW 264.7 macrophages or primary human peripheral blood mononuclear cells (PBMCs) and plate them in a 24- or 48-well plate.

-

Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with an inflammatory agent like LPS (1 µg/mL).

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the specific cytokine of interest (e.g., TNF-α, IL-6) on the collected supernatants, following the manufacturer's protocol for the ELISA kit.

-

Data Analysis: Generate a standard curve using the recombinant cytokine standards provided in the kit. Use the standard curve to determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine production for each this compound concentration and determine the IC50 value.

Western Blot Analysis for MAPK and JAK-STAT Pathway Activation

This protocol describes the use of Western blotting to detect the phosphorylation status of key proteins in the MAPK and JAK-STAT signaling pathways.

Methodology:

-

Cell Culture, Treatment, and Stimulation: Culture appropriate cells (e.g., macrophages, endothelial cells) and treat them with this compound followed by stimulation with a relevant agonist (e.g., LPS for MAPK, a cytokine like IFN-γ for JAK-STAT).

-

Protein Extraction: Lyse the cells at various time points after stimulation using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p38, phospho-STAT1) and also with antibodies for the total forms of these proteins as loading controls.

-

Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the total protein band for each sample. Compare the levels of phosphorylation in this compound-treated samples to the stimulated control to determine the inhibitory effect.

Conclusion and Future Directions

This compound, a thiocarbamate glycoside from Moringa oleifera, holds considerable promise as a modulator of inflammatory pathways. The available evidence, primarily from studies on related Moringa isothiocyanates, strongly suggests that its anti-inflammatory effects are mediated through the inhibition of the NF-κB, MAPK, and JAK-STAT signaling pathways. The quantitative data on related compounds indicate a potent inhibitory activity on key inflammatory mediators.

To fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

In Vitro and In Vivo Studies: Direct assessment of the anti-inflammatory activity of purified this compound in a wide range of in vitro and in vivo models of inflammation to determine its specific IC50 values and efficacy.

-

Pharmacokinetic and Toxicological Profiling: A thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to evaluate its drug-like potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify key structural features responsible for its anti-inflammatory activity and to optimize its potency and selectivity.

Preliminary Studies on the Antileishmanial Effects of Niazinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on the antileishmanial properties of Niazinin, a thiocarbamate glycoside isolated from Moringa oleifera. The document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the initial findings, experimental methodologies, and potential avenues for further investigation.

Quantitative Data Summary

The initial in vitro studies on this compound have provided key quantitative data regarding its efficacy against Leishmania donovani and its toxicity profile. These findings are summarized in the table below, offering a clear comparison of the compound's activity.

| Compound | Target Organism/Cell Line | Assay | Parameter | Value | Reference |

| This compound | Leishmania donovani (promastigotes) | Antileishmanial Susceptibility | IC50 | 5.25 µM | [1][2] |

| This compound | Not Specified in Abstract | Cytotoxicity | CC50 | 31.6 µM | [1] |

Note: The specific cell line used for the CC50 determination was not detailed in the initial abstracts. Access to the full study is required for complete information.

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in the preliminary studies on this compound.

In Vitro Antileishmanial Susceptibility Assay against Leishmania donovani Promastigotes

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against the promastigote stage of Leishmania donovani using a colorimetric MTT assay.

Materials:

-

Leishmania donovani promastigotes (late log phase)

-

M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microtiter plates

-

Humidified incubator (25°C)

-

Microplate reader

Procedure:

-

Parasite Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% FBS at 25°C until they reach the late logarithmic phase of growth.

-

Plate Seeding: The promastigotes are harvested, centrifuged, and resuspended in fresh medium to a final concentration of 1 x 106 cells/mL. 100 µL of the cell suspension is then seeded into each well of a 96-well microtiter plate.

-

Compound Addition: A serial dilution of this compound is prepared from the stock solution. 100 µL of each dilution is added to the respective wells in triplicate. Control wells containing medium only (blank), cells with DMSO (vehicle control), and cells without any treatment (negative control) are also included.

-

Incubation: The plate is incubated for 72 hours at 25°C in a humidified incubator.

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours under the same conditions.

-

Formazan Solubilization: After the incubation with MTT, 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then incubated overnight at room temperature in the dark.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound compared to the untreated control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound against a mammalian cell line, such as murine macrophages (e.g., J774A.1), using the MTT assay.

Materials:

-

Murine macrophage cell line (e.g., J774A.1)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Macrophages are cultured in complete medium in a humidified incubator at 37°C with 5% CO2.

-

Plate Seeding: The cells are harvested, counted, and seeded into a 96-well plate at a density of 5 x 104 cells per well in 100 µL of medium. The plate is incubated for 24 hours to allow for cell adherence.

-

Compound Addition: After 24 hours, the medium is replaced with fresh medium containing serial dilutions of this compound in triplicate. Control wells are also included as described in the antileishmanial assay.

-

Incubation: The plate is incubated for 48-72 hours under standard culture conditions.

-

MTT Assay: The subsequent steps of MTT addition, formazan solubilization, and absorbance reading are performed as described in the protocol for the antileishmanial assay (steps 5-7).

-

Data Analysis: The percentage of cytotoxicity is calculated for each concentration of this compound relative to the untreated control. The CC50 value is determined using a dose-response curve analysis as previously described.

Signaling Pathways and Experimental Workflows

While the specific mechanism of action of this compound against Leishmania has not yet been elucidated, several signaling pathways are known to be crucial for the parasite's survival and are considered potential drug targets. The following diagrams illustrate a general experimental workflow for antileishmanial drug screening and a key signaling pathway in Leishmania.

Caption: Experimental workflow for in vitro antileishmanial screening and cytotoxicity assessment.

Caption: Hypothetical targeting of the Leishmania PI3K/Akt survival pathway by this compound.

The PI3K/Akt signaling pathway is crucial for the survival of Leishmania within the host macrophage by inhibiting apoptosis. This compound could potentially exert its antileishmanial effect by interfering with this or other critical survival pathways. Further research is necessary to elucidate the precise mechanism of action.

This technical guide consolidates the currently available preliminary data on the antileishmanial effects of this compound. The provided experimental protocols and pathway diagrams offer a framework for future research aimed at fully characterizing the therapeutic potential of this natural compound.

References

An In-depth Technical Guide on the Pharmacokinetic Profile of Niazinin A in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic profile of Niazinin A, a nitrile glycoside isolated from Moringa oleifera, in preclinical models. This compound A has garnered interest for its potential therapeutic properties, making the characterization of its absorption, distribution, metabolism, and excretion (ADME) crucial for further drug development. This document summarizes key quantitative data, details experimental protocols from published studies, and provides visualizations of experimental workflows.

Pharmacokinetic Profile of this compound A in Rats

The primary preclinical pharmacokinetic data for this compound A comes from a study conducted in rats, which established its absolute bioavailability and dose proportionality.

The following table summarizes the key pharmacokinetic parameters of this compound A (referred to as niazirin in the study) in rats after oral and intravenous administration.

| Pharmacokinetic Parameter | Oral Administration (5 mg/kg) | Oral Administration (20 mg/kg) | Oral Administration (40 mg/kg) | Intravenous Administration (5 mg/kg) |

| Cmax (ng/mL) | 335.6 ± 102.7 | 1282.5 ± 265.4 | 2586.7 ± 543.8 | - |

| Tmax (h) | 0.5 ± 0.2 | 0.8 ± 0.3 | 1.0 ± 0.4 | - |

| AUC0-t (ng·h/mL) | 987.4 ± 210.5 | 4567.8 ± 987.6 | 8012.3 ± 1543.2 | 2108.9 ± 456.7 |

| AUC0-∞ (ng·h/mL) | 1023.7 ± 225.8 | 4689.1 ± 1023.4 | 8234.5 ± 1601.9 | 2197.6 ± 489.3 |

| t1/2 (h) | 2.8 ± 0.9 | 3.1 ± 0.8 | 3.5 ± 1.1 | 2.5 ± 0.7 |

| Absolute Bioavailability (%) | 46.78 | 52.61 | 48.28 | - |

Data sourced from a pharmacokinetic study of niazirin in rats. Note: The study uses the name "niazirin."[1]

The study in rats indicated a good dose-proportionality for this compound A in the tested oral dose range of 5 to 40 mg/kg. The area under the curve (AUC) and maximum concentration (Cmax) increased linearly with the dose, as demonstrated by the high correlation coefficients (r²) of the regression equations for AUC0−∞ (y = 177.39x + 99.716, r² = 0.9962) and Cmax (y = 63.152x + 19.531, r² = 0.9961).[1]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections describe the protocols used in the pharmacokinetic evaluation of this compound A in rats.

-

Species: Sprague-Dawley rats

-

Number of Animals: A cohort of rats was used for the study, divided into groups for oral and intravenous administration.

-

Housing and Acclimatization: Standard laboratory conditions were maintained, with a 12-hour light/dark cycle and free access to food and water. Animals were fasted overnight before the experiment.

-

Oral (p.o.) Administration: this compound A was administered via oral gavage at doses of 5, 20, and 40 mg/kg.[1]

-

Intravenous (i.v.) Administration: For the determination of absolute bioavailability, a 5 mg/kg dose of this compound A was administered intravenously.[1]

-

Sampling Time Points: Blood samples were collected from the tail vein at predetermined time points post-dosing.

-

Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of this compound A in rat plasma.[1]

-

Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer.

-

Ionization Mode: Negative electrospray ionization (ESI-).[1]

-

MRM Transitions: The precursor-to-product ion transitions monitored were m/z 278.1 → 130.8 for this compound A.[1]

-

Internal Standard (IS): An appropriate internal standard was used for quantification.

-

Sample Preparation: Plasma samples were prepared using a protein precipitation method.

-

Method Validation: The method was validated for linearity, precision, accuracy, recovery, and stability, with intra- and inter-day precision (RSD) being less than 11.53% and accuracy (RE) ranging from 6.20% to 9.68%.[1] The extraction recoveries were reported to be between 87.92% and 91.82%.[1]

-

Software: Pharmacokinetic parameters were calculated using a non-compartmental analysis (NCA) model with appropriate software.

-

Parameters Calculated: Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2 were determined from the plasma concentration-time profiles.

-

Absolute Bioavailability (F%): Calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

In-Silico Pharmacokinetic and Toxicity Profile